molecular formula C25H18BrN3S B12027721 4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole CAS No. 763139-03-3

4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B12027721
CAS No.: 763139-03-3
M. Wt: 472.4 g/mol
InChI Key: LDFZFBJHBUZOEV-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromophenyl group, a naphthalen-1-ylmethylthio group, and a phenyl group attached to a triazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Naphthalen-1-ylmethylthio Group: This can be achieved through a nucleophilic substitution reaction where a naphthalen-1-ylmethylthiol reacts with an appropriate leaving group on the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the naphthalen-1-ylmethylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer properties, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study biological pathways involving triazole derivatives.

    Material Science: The compound’s unique structure may be useful in the development of new materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The triazole ring can coordinate with metal ions, potentially disrupting metalloprotein functions. The bromophenyl and naphthalen-1-ylmethylthio groups may enhance binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole
  • 4-(4-Fluorophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole
  • 4-(4-Methylphenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole

Uniqueness

The presence of the bromine atom in 4-(4-Bromophenyl)-3-((naphthalen-1-ylmethyl)thio)-5-phenyl-4H-1,2,4-triazole makes it unique compared to its analogs with different halogens or substituents. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

CAS No.

763139-03-3

Molecular Formula

C25H18BrN3S

Molecular Weight

472.4 g/mol

IUPAC Name

4-(4-bromophenyl)-3-(naphthalen-1-ylmethylsulfanyl)-5-phenyl-1,2,4-triazole

InChI

InChI=1S/C25H18BrN3S/c26-21-13-15-22(16-14-21)29-24(19-8-2-1-3-9-19)27-28-25(29)30-17-20-11-6-10-18-7-4-5-12-23(18)20/h1-16H,17H2

InChI Key

LDFZFBJHBUZOEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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